1-((1-Phenyl-1H-tetrazol-5-yl)thio)-3-((3-(trifluoromethyl)phenyl)amino)-2-propanol

Catalog No.
S13233340
CAS No.
133506-52-2
M.F
C17H16F3N5OS
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((1-Phenyl-1H-tetrazol-5-yl)thio)-3-((3-(trifluo...

CAS Number

133506-52-2

Product Name

1-((1-Phenyl-1H-tetrazol-5-yl)thio)-3-((3-(trifluoromethyl)phenyl)amino)-2-propanol

IUPAC Name

1-(1-phenyltetrazol-5-yl)sulfanyl-3-[3-(trifluoromethyl)anilino]propan-2-ol

Molecular Formula

C17H16F3N5OS

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C17H16F3N5OS/c18-17(19,20)12-5-4-6-13(9-12)21-10-15(26)11-27-16-22-23-24-25(16)14-7-2-1-3-8-14/h1-9,15,21,26H,10-11H2

InChI Key

RWJHEZUBKOGDGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(CNC3=CC=CC(=C3)C(F)(F)F)O

1-((1-Phenyl-1H-tetrazol-5-yl)thio)-3-((3-(trifluoromethyl)phenyl)amino)-2-propanol is an organic compound featuring a complex structure that incorporates a tetrazole ring, a thioether linkage, and a propanol moiety. The compound's molecular structure includes a phenyl group attached to a tetrazole, which is further connected to a thioether and an amino group linked to a trifluoromethyl-substituted phenyl. This unique combination of functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of 1-((1-Phenyl-1H-tetrazol-5-yl)thio)-3-((3-(trifluoromethyl)phenyl)amino)-2-propanol can be attributed to its functional groups. The tetrazole ring can undergo nucleophilic substitutions and cycloadditions, while the thioether may participate in oxidation reactions. The amino group can act as a nucleophile in various coupling reactions, potentially leading to the formation of new compounds. Additionally, the trifluoromethyl group is known to influence the compound's reactivity and stability, often enhancing lipophilicity and biological activity.

Preliminary studies suggest that compounds containing tetrazole rings exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thioether and trifluoromethyl groups may further enhance these activities. For instance, similar compounds have shown effectiveness against various bacterial strains and have been studied for their potential in treating inflammatory diseases and cancer .

The synthesis of 1-((1-Phenyl-1H-tetrazol-5-yl)thio)-3-((3-(trifluoromethyl)phenyl)amino)-2-propanol typically involves multi-step synthetic routes:

  • Formation of the Tetrazole: The initial step may involve the reaction of phenylhydrazine with an appropriate carbonyl compound in the presence of sodium azide to form the tetrazole.
  • Thioether Formation: The tetrazole can then be reacted with a suitable thiol compound to introduce the thioether functionality.
  • Amino Group Introduction: Finally, amination can be performed using an amine that contains a trifluoromethyl-substituted phenyl group, followed by reduction steps if necessary to yield the desired alcohol.

These methods may vary based on specific reagents and conditions used .

The unique structure of 1-((1-Phenyl-1H-tetrazol-5-yl)thio)-3-((3-(trifluoromethyl)phenyl)amino)-2-propanol suggests several potential applications:

  • Pharmaceuticals: Due to its anticipated biological activity, it could be developed as an antimicrobial or anti-inflammatory agent.
  • Material Science: The compound may find use in developing new materials with specific electronic or optical properties due to its unique molecular structure.

Interaction studies involving 1-((1-Phenyl-1H-tetrazol-5-yl)thio)-3-((3-(trifluoromethyl)phenyl)amino)-2-propanol could focus on its binding affinity with biological targets such as enzymes or receptors related to inflammation or infection pathways. Molecular docking studies can provide insights into how this compound interacts at the molecular level, potentially guiding further modifications to enhance its efficacy .

Several compounds share structural similarities with 1-((1-Phenyl-1H-tetrazol-5-yl)thio)-3-((3-(trifluoromethyl)phenyl)amino)-2-propanol. Below is a comparison highlighting their uniqueness:

Compound NameKey FeaturesBiological ActivityUnique Aspects
1-(4-Fluorophenyl)-1H-tetrazoleFluorinated phenyl groupAntimicrobialLacks thioether linkage
2-Amino-thiazole derivativesThiazole ringAnticancerDifferent heterocyclic core
Trifluoromethyl-substituted phenolsTrifluoromethyl groupAntioxidantSimpler structure without tetrazole

The presence of both the tetrazole ring and thioether functionality in 1-((1-Phenyl-1H-tetrazol-5-yl)thio)-3-((3-(trifluoromethyl)phenyl)amino)-2-propanol distinguishes it from these similar compounds, potentially contributing to its unique biological profile.

IUPAC Name Breakdown

The systematic name 1-((1-phenyl-1H-tetrazol-5-yl)thio)-3-((3-(trifluoromethyl)phenyl)amino)-2-propanol is derived through the following hierarchical analysis:

  • Parent chain: A 3-carbon propanol backbone with a hydroxyl group at position 2.
  • Substituent at C1: A thioether (-S-) linked to the 5-position of a 1-phenyl-1H-tetrazole ring. The tetrazole (C₁N₄) is substituted at N1 with a phenyl group.
  • Substituent at C3: An amino group (-NH-) attached to a 3-(trifluoromethyl)phenyl group.

The molecular formula is C₁₉H₁₇F₃N₅O₂S, with a molecular weight of 471.43 g/mol. Key structural features include:

  • A tetrazole ring (1H configuration) contributing aromaticity and metabolic stability.
  • A trifluoromethyl group (-CF₃) enhancing lipophilicity and electron-withdrawing properties.
  • A propanol bridge enabling conformational flexibility.

Spectroscopic Characterization

The compound’s structure is confirmed through:

  • ¹H NMR: Distinct signals for the propanol hydroxyl (δ 4.8–5.2 ppm), tetrazole aromatic protons (δ 7.3–7.8 ppm), and trifluoromethylphenyl group (δ 7.5–8.1 ppm).
  • ¹³C NMR: Peaks for the tetrazole carbon (δ 150–160 ppm), CF₃ (δ 120–125 ppm), and carbonyl (δ 170–175 ppm).
  • IR Spectroscopy: Stretching vibrations for -OH (3400 cm⁻¹), -CF₃ (1150–1250 cm⁻¹), and tetrazole C=N (1600 cm⁻¹).

XLogP3

4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

395.10276581 g/mol

Monoisotopic Mass

395.10276581 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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